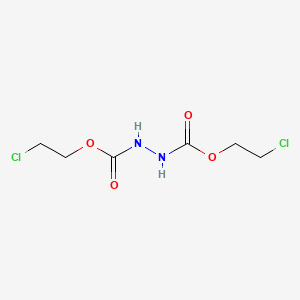
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C_5H_9Cl_2NO_3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloroethyl and carbamate functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate typically involves the reaction of 2-chloroethyl isocyanate with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学的研究の応用
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert their effects on the target pathways.
類似化合物との比較
Similar Compounds
- 2-chloroethyl N-(2-ethylphenyl)carbamate
- 2-chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-chloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is unique due to the presence of both chloroethyl and carbamate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89580-96-1 |
|---|---|
分子式 |
C6H10Cl2N2O4 |
分子量 |
245.06 g/mol |
IUPAC名 |
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-1-3-13-5(11)9-10-6(12)14-4-2-8/h1-4H2,(H,9,11)(H,10,12) |
InChIキー |
DPKLTSJMEJRRLO-UHFFFAOYSA-N |
正規SMILES |
C(CCl)OC(=O)NNC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


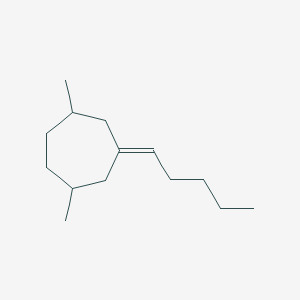
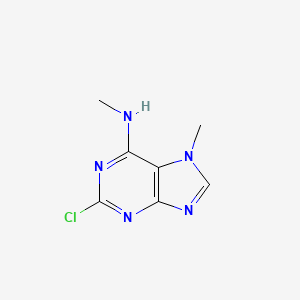
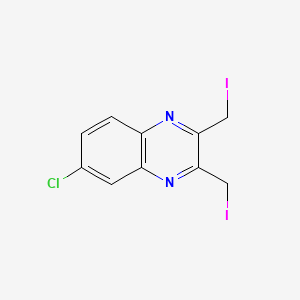
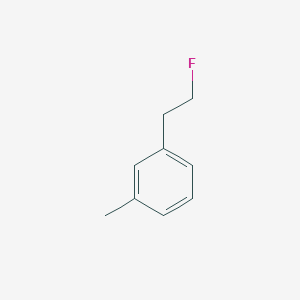
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
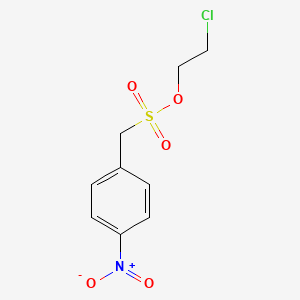
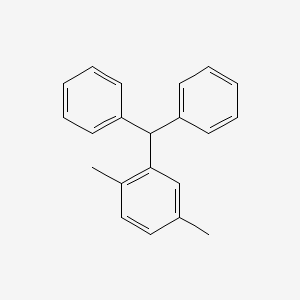
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
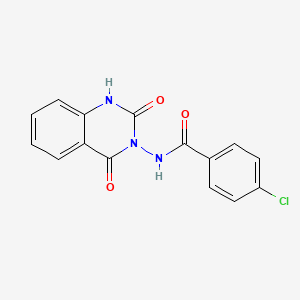
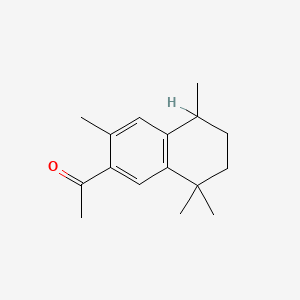
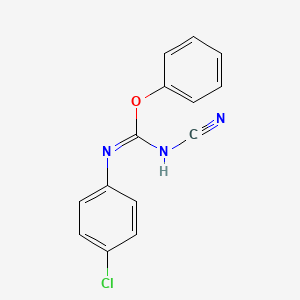
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
